![molecular formula C18H13ClN2O3S B2854710 2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide CAS No. 888410-78-4](/img/structure/B2854710.png)
2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzamide, a thiazole, and a dihydrobenzo[b][1,4]dioxin . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin group, for example, is a cyclic structure with two oxygen atoms .
Scientific Research Applications
Alzheimer’s Disease Therapeutics
This compound has been explored for its potential as a therapeutic agent for Alzheimer’s disease. The synthesis of derivatives of this compound has shown promise in inhibiting cholinesterase enzymes, which are significant in the pathogenesis of Alzheimer’s . The ability to modulate these enzymes could lead to new treatments that help manage symptoms or alter the disease’s progression.
Antibacterial Applications
Research indicates that derivatives of this compound exhibit antibacterial properties. Specifically, they have been tested for their efficacy in inhibiting bacterial biofilm growth, which is crucial in combating bacterial infections, particularly those resistant to conventional antibiotics .
Pharmacokinetics and Drug Metabolism
The compound’s pharmacokinetic properties, such as absorption, metabolism, and excretion, are areas of interest. Understanding these aspects can lead to the development of more effective drug delivery systems and dosing regimens .
Crystallography and Material Sciences
The crystal structure of derivatives of this compound has been determined, which is valuable for material science applications. Knowledge of the crystal structure can inform the design of new materials with desired physical and chemical properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFXPRNYJAETDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
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